1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) is a chemical compound characterized by its unique structure, which includes two azetidine rings and two trifluoroacetic acid moieties. The compound has a molecular formula of C10H14F6N2O4 and a molecular weight of 340.22 g/mol. Its CAS number is 1909335-95-0, which is used for identification in chemical databases . The presence of trifluoroacetic acid enhances the compound's solubility and stability in various solvents, making it useful in synthetic and analytical chemistry.
The reactivity of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) can be attributed to the functional groups present in its structure. The azetidine rings can undergo nucleophilic substitutions or ring-opening reactions under certain conditions, while the trifluoroacetic acid groups can participate in protonation and deprotonation reactions. Additionally, the compound may be involved in acylation reactions due to the presence of reactive hydrogen atoms on the nitrogen atoms of the azetidine rings .
The synthesis of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions to ensure high yields and purity .
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) finds applications primarily in research settings:
Several compounds share structural similarities with 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid). Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-(4-Benzoylpiperazin-1-YL)azetidine bis(trifluoroacetate) | Azetidine derivative | Contains a benzoyl group enhancing lipophilicity |
Azetidin-3-yl acetate 2,2,2-trifluoroacetate | Azetidine derivative | Acetate moiety may alter solubility properties |
N-Methylazetidine | Simple azetidine | Lacks trifluoroacetic acid functionality |
The unique aspect of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) lies in its dual azetidine structure combined with two trifluoroacetic acid groups, which may confer distinct chemical properties compared to other derivatives. This combination could influence its reactivity and potential biological activity differently than simpler azetidines or those with different substituents .